molecular formula C9H10ClFO B8029341 4-Chloro-2-fluoro-1-propoxybenzene

4-Chloro-2-fluoro-1-propoxybenzene

Cat. No.: B8029341
M. Wt: 188.62 g/mol
InChI Key: QKCCSTZBFVQSFO-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-1-propoxybenzene: is an aromatic compound with the molecular formula C9H10ClFO and a molecular weight of 188.63 g/mol . It is characterized by the presence of a chloro group, a fluoro group, and a propoxy group attached to a benzene ring. This compound is used in various fields, including medical research, environmental research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-Chloro-2-fluoro-1-propoxybenzene involves the Suzuki–Miyaura coupling reaction . This reaction is widely applied for forming carbon–carbon bonds and is known for its mild and functional group tolerant conditions . The process typically involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling processes, utilizing optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-1-propoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Chloro-2-fluoro-1-propoxybenzene is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-1-propoxybenzene involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups can participate in electrophilic aromatic substitution reactions , where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted products, depending on the nature of the electrophile and the reaction conditions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the propoxy group, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can lead to variations in its chemical behavior and applications.

Properties

IUPAC Name

4-chloro-2-fluoro-1-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCCSTZBFVQSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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